N-(furan-2-ylmethyl)-1-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-3-carboxamide
Description
This compound features a piperidine-3-carboxamide core substituted with a furan-2-ylmethyl group and a 3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl moiety. The trifluoromethyl group enhances metabolic stability and lipophilicity, common in drug design for improved pharmacokinetics . The furan ring could influence solubility and bioavailability due to its polarity and π-electron-rich nature .
Properties
Molecular Formula |
C17H17F3N6O2 |
|---|---|
Molecular Weight |
394.4 g/mol |
IUPAC Name |
N-(furan-2-ylmethyl)-1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-3-carboxamide |
InChI |
InChI=1S/C17H17F3N6O2/c18-17(19,20)16-23-22-13-5-6-14(24-26(13)16)25-7-1-3-11(10-25)15(27)21-9-12-4-2-8-28-12/h2,4-6,8,11H,1,3,7,9-10H2,(H,21,27) |
InChI Key |
ZNJDJDCTRKOAHI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)C2=NN3C(=NN=C3C(F)(F)F)C=C2)C(=O)NCC4=CC=CO4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of enaminones and N-tosylhydrazones in a copper-catalyzed cascade cyclic reaction . This method allows for the stereoselective synthesis of highly functionalized trifluoromethyl-substituted compounds.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(furan-2-ylmethyl)-1-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The triazolopyridazine ring can be reduced under specific conditions.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of the triazolopyridazine ring can produce partially or fully reduced derivatives.
Scientific Research Applications
N-(furan-2-ylmethyl)-1-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-3-carboxamide has a wide range of applications in scientific research:
Chemistry: It serves as a valuable intermediate in the synthesis of other complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be utilized in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of N-(furan-2-ylmethyl)-1-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, while the triazolopyridazine ring can facilitate interactions with active sites. The furan moiety may also contribute to the compound’s overall stability and reactivity.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
Table 1: Key Structural Features and Functional Groups
Pharmacological and Functional Insights
Comparison with Diflubenzuron (Insect Growth Regulator)
- Structural Differences : The target compound replaces diflubenzuron’s chlorophenyl and difluorobenzamide with a triazolo-pyridazine and trifluoromethyl group. This substitution likely shifts activity from chitin synthesis inhibition (insect-specific) to mammalian enzyme targeting .
Comparison with AZ331 (Dihydropyridine Derivative)
- Core Structure : AZ331’s dihydropyridine core is associated with calcium channel blockade (e.g., nifedipine), whereas the triazolo-pyridazine in the target compound may favor kinase or protease inhibition due to its planar, aromatic nature .
- Substituent Impact : Both compounds share a furyl group, but AZ331’s thioether and methoxyphenyl groups contrast with the target’s trifluoromethyl and piperidine-carboxamide, suggesting divergent solubility and target selectivity .
Comparison with MZ1 (PROTAC Compound)
- Heterocyclic Systems: MZ1 incorporates a thieno-triazolo-diazepine system for E3 ligase recruitment, while the target compound’s triazolo-pyridazine lacks the diazepine ring required for PROTAC activity .
- Functional Groups : MZ1’s chlorophenyl and PROTAC linker enable protein degradation, whereas the target compound’s trifluoromethyl and furan may optimize binding to a single target protein rather than facilitating degradation .
Physicochemical and ADME Properties
Table 2: Inferred Properties Based on Structural Analogues
Biological Activity
N-(furan-2-ylmethyl)-1-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-3-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores the compound's biological activity, focusing on its enzyme inhibition properties, cytotoxic effects against cancer cell lines, and structural features that contribute to its pharmacological profile.
Structural Overview
The compound features a multifaceted structure characterized by:
- Furan moiety : Enhances reactivity and biological interactions.
- Trifluoromethyl group : Increases lipophilicity and metabolic stability.
- Piperidine ring : Provides a scaffold for further functionalization.
The molecular formula is with a molecular weight of approximately 394.4 g/mol .
Enzyme Inhibition
Preliminary studies indicate that this compound may act as an inhibitor for specific enzymes involved in cancer progression. The trifluoromethyl group enhances the compound's binding affinity towards these targets, suggesting potential applications in cancer therapy .
Cytotoxicity Against Cancer Cell Lines
Research has shown that the compound exhibits cytotoxic properties against various human cancer cell lines. For instance, studies have demonstrated significant inhibitory effects on cell viability in cancer models, indicating its potential as an anticancer agent. The mechanism of action appears to involve the disruption of cellular processes essential for cancer cell survival .
Case Studies and Research Findings
Several studies have explored the biological activities of related compounds and their implications for drug development:
- Anticancer Activity : A study evaluated derivatives of triazolo[4,3-b]pyridazine and reported that modifications to the structure could enhance anticancer efficacy. Compounds with similar frameworks exhibited promising results against various cancer types .
- Antimicrobial Properties : Other derivatives have shown significant antibacterial activity by targeting bacterial topoisomerases, which are critical for DNA replication and transcription. This suggests a broader spectrum of biological activity for compounds sharing structural features with this compound .
Comparative Analysis with Similar Compounds
The following table summarizes the biological activities of compounds structurally related to this compound:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 5-Fluoro-pyridazinone | Contains a pyridazine ring | Anticancer activity |
| Triazolopyridazine derivatives | Similar triazole-pyridazine structure | Enzyme inhibitors |
| 1,2,4-Triazole derivatives | Shares triazole moiety | Antimicrobial properties |
This table illustrates the diverse biological activities associated with similar structural motifs, highlighting the potential of this compound in medicinal chemistry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
